molecular formula C16H24N2O2 B4988347 1-ethyl-4-(3-isopropoxybenzoyl)piperazine

1-ethyl-4-(3-isopropoxybenzoyl)piperazine

Cat. No. B4988347
M. Wt: 276.37 g/mol
InChI Key: OAAVFXUZTSQPDI-UHFFFAOYSA-N
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Description

1-ethyl-4-(3-isopropoxybenzoyl)piperazine, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPP is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

1-ethyl-4-(3-isopropoxybenzoyl)piperazine acts as a dopamine receptor agonist, meaning it binds to dopamine receptors and activates them. This results in an increase in dopamine signaling, which can have various effects depending on the specific receptor subtype and brain region. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to have a higher affinity for D2-like receptors, which are involved in modulating reward-related behaviors.
Biochemical and Physiological Effects:
1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to increase dopamine release in the brain, leading to increased activity in reward-related pathways. This can result in behavioral effects such as increased locomotor activity and reinforcement of drug-seeking behavior. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has also been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting a potential therapeutic application for this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in lab experiments is its specificity for dopamine receptors, allowing for targeted manipulation of dopamine signaling. However, one limitation is the potential for off-target effects, as 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to interact with other neurotransmitter systems as well. Additionally, the use of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in animal models may not fully replicate the complex neurobiological processes involved in human neurological disorders.

Future Directions

Future research on 1-ethyl-4-(3-isopropoxybenzoyl)piperazine could focus on further elucidating its mechanism of action and potential therapeutic applications. Additionally, the development of more selective dopamine receptor agonists could provide a more precise tool for studying dopamine-related disorders. Finally, the use of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in combination with other compounds could provide insights into the complex interactions between neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine involves several steps, starting with the reaction of 3-isopropoxybenzoyl chloride with piperazine in the presence of a base. The resulting product is then reacted with ethyl bromide to obtain the final product, 1-ethyl-4-(3-isopropoxybenzoyl)piperazine. This process has been optimized to increase the yield and purity of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine.

Scientific Research Applications

1-ethyl-4-(3-isopropoxybenzoyl)piperazine has potential applications in several fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to have an affinity for dopamine receptors, making it a useful tool for studying dopamine-related disorders such as Parkinson's disease and schizophrenia. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has also been used in studies to investigate the role of dopamine in addiction and reward pathways.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-17-8-10-18(11-9-17)16(19)14-6-5-7-15(12-14)20-13(2)3/h5-7,12-13H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAVFXUZTSQPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylpiperazin-1-yl)[3-(propan-2-yloxy)phenyl]methanone

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